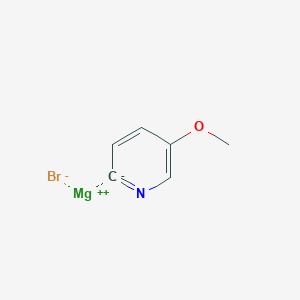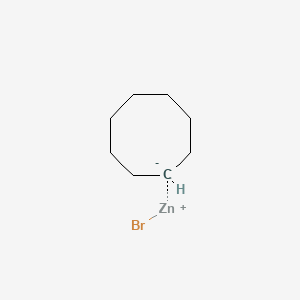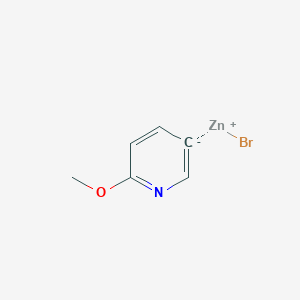
2-Chlorophenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenylzinc bromide is an organozinc compound that serves as a versatile reagent in organic synthesis. It is particularly valued for its role as a nucleophile in various chemical reactions, making it a useful tool in the synthesis of complex organic molecules.
Preparation Methods
2-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically requires the presence of a catalyst, such as lithium chloride, to facilitate the formation of the organozinc compound .
Chemical Reactions Analysis
2-Chlorophenylzinc bromide undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in a target molecule.
Coupling Reactions: It participates in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
2-Chlorophenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Medicinal Chemistry: It plays a role in the synthesis of active pharmaceutical ingredients, such as clopidogrel and ticlopidine, which are used as antiplatelet agents.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chlorophenylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in target molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its effectiveness in various chemical reactions .
Comparison with Similar Compounds
2-Chlorophenylzinc bromide can be compared to other organozinc compounds, such as phenylzinc bromide and 4-chlorophenylzinc bromide. While these compounds share similar nucleophilic properties, this compound is unique in its ability to participate in specific reactions, such as the Mannich-related multicomponent synthesis of clopidogrel and ticlopidine .
Properties
IUPAC Name |
bromozinc(1+);chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWDPCCTNVIWLC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














